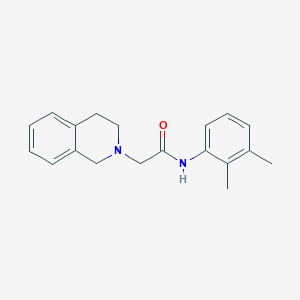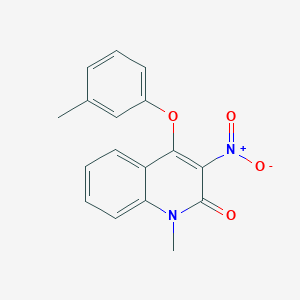![molecular formula C19H28N2O2 B5879565 N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. AZD9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a potential candidate for future cancer therapies.
作用機序
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide works by irreversibly binding to the mutated EGFR protein, which is present in NSCLC patients with the T790M mutation. This binding blocks the signaling pathways that promote cancer cell growth and survival. Unlike first-generation EGFR inhibitors, which also bind to wild-type EGFR, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide selectively targets the mutated form of the protein, reducing the risk of side effects.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in NSCLC cells with the T790M mutation. It also reduces the size of tumors in preclinical models and in clinical trials. N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has a half-life of approximately 25 hours, and it is primarily metabolized by the liver.
実験室実験の利点と制限
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has several advantages as a research tool. Its unique mechanism of action makes it a valuable tool for studying EGFR signaling pathways and resistance mechanisms in NSCLC. However, its complex synthesis method and high cost may limit its use in some research settings. Additionally, its specificity for the T790M mutation may limit its utility in studying other types of cancer.
将来の方向性
There are several potential future directions for N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide research. One area of focus is the development of combination therapies that can enhance the efficacy of N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide and overcome resistance mechanisms. Another area of interest is the use of N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide in other types of cancer that have mutations in the EGFR pathway. Additionally, research is ongoing to identify biomarkers that can predict response to N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide and guide treatment decisions.
合成法
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with 1-azepanecarboxylic acid, followed by the addition of 2-ethylbutyryl chloride. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method is complex and requires specialized equipment and expertise.
科学的研究の応用
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide showed significant efficacy in NSCLC patients with the T790M mutation, which is the most common cause of resistance to first-generation EGFR inhibitors. In a phase II trial, N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide demonstrated an overall response rate of 51% in NSCLC patients who had developed resistance to second-generation EGFR inhibitors.
特性
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-15(4-2)18(22)20-17-11-9-10-16(14-17)19(23)21-12-7-5-6-8-13-21/h9-11,14-15H,3-8,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCBPLPRYILNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)phenyl]-2-ethylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)


![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)




![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)

![4-tert-butyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5879578.png)